molecular formula C19H25NO4 B7456854 N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B7456854
M. Wt: 331.4 g/mol
InChI Key: VUTPHXVDXHCBCI-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic nonane derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the brain and nervous system. It has been shown to modulate the activity of GABA receptors, which play a critical role in the regulation of neuronal excitability. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its versatility. It has been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further study. Additionally, it has been shown to have a good safety profile, with minimal side effects reported in animal studies.
However, there are also some limitations associated with the use of N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Future Directions

There are several potential future directions for research on N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, more research is needed to determine the optimal dosing and administration strategies for this compound in various experimental settings.
Conclusion:
In conclusion, N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a promising compound that has shown potential for a wide range of therapeutic applications. Its versatility, safety profile, and potential for use in the treatment of neurological disorders make it an exciting area of research. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves several steps. The first step involves the preparation of 2-(4-ethoxy-3-methoxyphenyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 9-oxabicyclo[3.3.1]nonane-3-amine to yield the desired product. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the product is purified by column chromatography.

Scientific Research Applications

N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-3-24-16-8-7-15(11-17(16)23-2)20-19(22)14-9-12-5-4-6-13(10-14)18(12)21/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPHXVDXHCBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2CC3CCCC(C2)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

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